4-Chloro-2-(4-hydroxyphenyl)benzoic acid
Description
4-Chloro-2-(4-hydroxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position and a 4-hydroxyphenyl group at the 2-position of the benzene ring. These derivatives are notable for their antimicrobial activity, with SS3 showing potent efficacy against Escherichia coli (gram-negative bacteria) .
The compound’s bioactivity is attributed to its functional groups: the hydroxyl group enhances solubility and hydrogen-bonding interactions, while the chloro substituent influences electronic effects and steric properties. Below, we compare this compound with structurally and functionally related analogs.
Properties
IUPAC Name |
4-chloro-2-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-3-6-11(13(16)17)12(7-9)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDURMGJTOHXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688731 | |
| Record name | 5-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-32-2 | |
| Record name | 5-Chloro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
4-Chloro-2-(4-hydroxyphenyl)benzoic acid can be synthesized through a reaction between 4-hydroxybenzoic acid and chloroform. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Chemical Reactions Analysis
4-Chloro-2-(4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(4-hydroxyphenyl)benzoic acid is extensively used in scientific research due to its diverse biological activities. Some of its applications include:
Biochemistry: It is used to study enzyme interactions and protein binding due to its ability to alter protein structures.
Physiology: The compound’s anti-inflammatory properties make it useful in studying inflammatory pathways and immune responses.
Medicine: Its anti-microbial and anti-cancer properties are explored for potential therapeutic applications.
Industry: It is used in the synthesis of various chemical intermediates and as a starting material for the production of other compounds.
Mechanism of Action
The exact mechanism of action of 4-Chloro-2-(4-hydroxyphenyl)benzoic acid is not fully understood. it is believed that the compound binds to certain proteins in the body, altering their structure and function. This binding can affect various biological processes, including immune responses, metabolism, and cell signaling pathways.
Comparison with Similar Compounds
Antimicrobial Azetidinone and Thiazolidinone Derivatives
Several benzoic acid derivatives with azetidinone or thiazolidinone rings exhibit antimicrobial properties. Key examples include:
Key Findings :
- The 4-hydroxyphenyl group in SS3 enhances selectivity for gram-negative bacteria, likely due to improved membrane penetration or target binding .
- Electron-withdrawing groups (e.g., nitro in SS5) correlate with antifungal activity, whereas electron-donating groups (e.g., dimethylamino in SS1) favor gram-positive targeting.
TRPM4 Channel Inhibitors
Structurally related benzoic acid derivatives act as inhibitors of the TRPM4 ion channel, a therapeutic target in cardiovascular and cancer diseases:
Key Findings :
Hydrazone Complexes and Ester Derivatives
Other analogs with hydrazone or ester modifications show diverse applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
